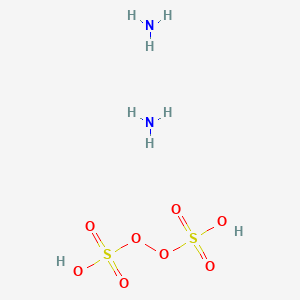

Ammonium persulfate

Numéro de catalogue B051021

Poids moléculaire: 211.18 g/mol

Clé InChI: SBFSEMVZXZCBEC-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04461838

Procedure details

Standard cylinders of 10% acrylamide gel (9.7% acrylamide and 0.3% N,N'-methylene-bis-acrylogo there merized with TEMED) and ammonium persulfate were prepared and set up between gel and reservoir buffers comprising tris hydrochloride at pH 8.0 and 0.1% SDS. The upper gel surface was loaded with a charge comprising 50 micrograms of T2 pilus crystals, 20 ug of Clelands Reagent (0.01M) 1 mg. of SDS 20λ of glycol and 20λ of Bromophenol Blue (0.002%). Prior to charge the pili were heated with the SDS and the Cleland's reagent for 2 minutes at 100° C. The electrophoresis was run at 5 ma (at ca. 170 v) until the Bromophenol Blue had run 6 cm. The gels were removed and cut thru the dye band and two gels stained with Coomassie Blue Stain (0.2%) to give two bands--a major band and a minor band.

Name

tris hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

glycol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

acrylamide

Name

ammonium persulfate

Identifiers

|

REACTION_CXSMILES

|

C(O)C([NH2:7])(CO)CO.Cl.CCCCCCCCC[CH2:19][CH2:20][CH2:21][O:22][S:23]([O-:26])(=[O:25])=[O:24].[Na+].C(S)C(O)C([OH:33])CS.C1C=CC2[S:44](=[O:46])(=[O:45])[O:43]C(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1>>[C:21]([NH2:7])(=[O:22])[CH:20]=[CH2:19].[S:23]([O:22][O:43][S:44]([O-:46])(=[O:33])=[O:45])([O-:26])(=[O:25])=[O:24].[NH4+:7].[NH4+:7] |f:0.1,2.3,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br

|

Step Two

|

Name

|

tris hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

20 μg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C(CS)O)O)S

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

|

Step Six

[Compound]

|

Name

|

glycol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C(CS)O)O)S

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Prior to charge the pili

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The gels were removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give two bands

|

Outcomes

Product

|

Name

|

acrylamide

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)N

|

|

Name

|

ammonium persulfate

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |